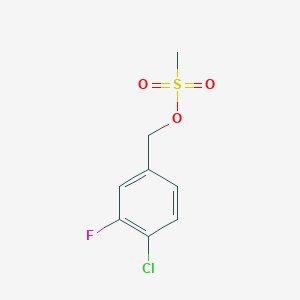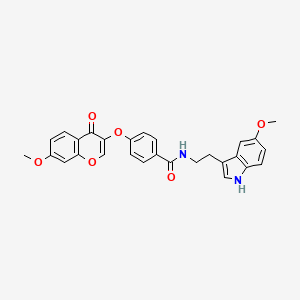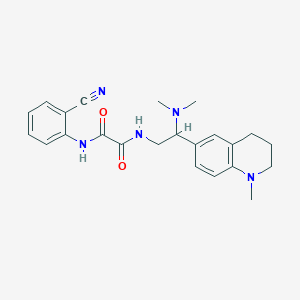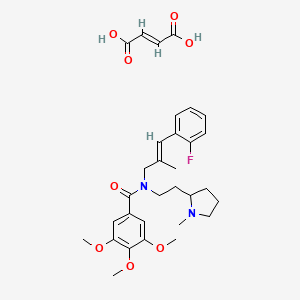
VUF11207 fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VUF11207 fumarate is a CXCR7 agonist that binds specifically to CXCR7 . It is known to reduce CXCL12-mediated osteoclastogenesis and bone resorption by inhibiting ERK phosphorylation .
Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C31H39FN2O8 .Chemical Reactions Analysis
This compound is known to inhibit RANKL and TNF-α-induced osteoclastogenesis through CXCL12 inhibition in osteoclast precursor cells . It also inhibits osteoclastogenesis by suppressing the phosphorylation of ERK .Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) and Biomaterials
A study by Wißmann et al. (2012) introduces a novel Zr-based metal-organic framework (MOF) incorporating fumarate linkers. This research highlights the potential application of fumarate-containing MOFs in biomaterials, given their natural occurrence and the ability to improve crystallinity and microporosity through modulation (Wißmann et al., 2012).
Tissue Engineering and Biomedical Applications
Díez-Pascual (2017) discusses the use of poly(propylene fumarate) (PPF) in tissue engineering, emphasizing its mechanical properties, biodegradability, and biocompatibility. PPF-based bionanocomposites, enhanced with various nanofillers, show promise in bone tissue engineering due to their improved mechanical properties and antibacterial activity (Díez-Pascual, 2017).
Oncometabolite and Cancer Research
Fumarate's role as an oncometabolite is explored in the context of its accumulation due to mutations in fumarate hydratase (FH), a Krebs cycle enzyme. This accumulation is implicated in various cancers, demonstrating fumarate's potential as a target for cancer therapy and its involvement in oncogenic pathways (Yang et al., 2012).
Electrochemical Applications
The synthesis and characterization of gallium- and indium-fumarate MOFs by Zhang et al. (2018) show these materials' potential in adsorption and storage applications, particularly for CO2. This research underscores fumarates' versatility in developing new materials with specific electrochemical properties (Zhang et al., 2018).
Regulation of Immune Responses
Research by Kornberg et al. (2018) on dimethyl fumarate (DMF), a fumarate derivative, elucidates its mechanism in modulating immunity through metabolic pathways. DMF's impact on aerobic glycolysis and immune response modulation has implications for treating autoimmune diseases, highlighting fumarates' potential in immunotherapy (Kornberg et al., 2018).
Mécanisme D'action
Target of Action
VUF11207 fumarate is a highly potent agonist of the chemokine receptor CXCR7 . This receptor, also known as ACKR3, plays a crucial role in various biological processes, including immune response and inflammation .
Mode of Action
This compound interacts with its primary target, the CXCR7 receptor, by binding specifically to it . This binding induces the recruitment of a protein called β-arrestin2 . The recruitment of β-arrestin2 leads to the internalization of the CXCR7 receptor , which is a critical step in the signaling process of this receptor.
Biochemical Pathways
The interaction of this compound with the CXCR7 receptor affects several biochemical pathways. One of the key pathways influenced is the ERK phosphorylation pathway . This compound reduces CXCL12-mediated osteoclastogenesis and bone resorption by inhibiting ERK phosphorylation . This inhibition disrupts the normal functioning of the pathway, leading to changes in cellular processes such as cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability. It’s important to note that these properties can significantly impact the effectiveness of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to inhibit osteoclastogenesis and bone resorption . By inhibiting ERK phosphorylation, this compound disrupts the normal development and function of osteoclasts, cells responsible for bone resorption . This leads to a reduction in bone resorption, which can have significant implications in conditions like osteoporosis .
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FN2O4.C4H4O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;5-3(6)1-2-4(7)8/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b19-15+;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPOECCHJLVVGO-FDULSSLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1F)/CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)

![2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2440429.png)
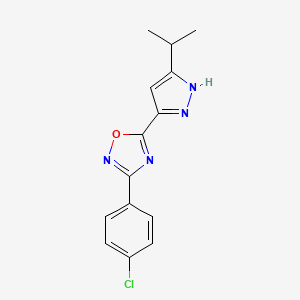
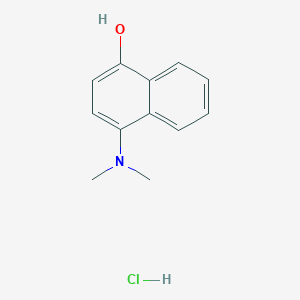

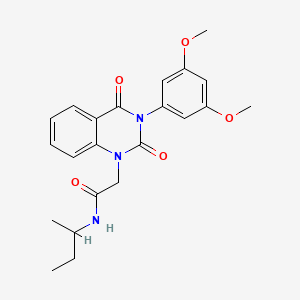
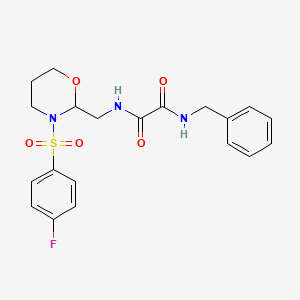
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2440435.png)
![2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2440436.png)
